4-Iodo-2-methylpyridine
Overview
Description
4-Iodo-2-methylpyridine is a halogenated pyridine derivative, which is a class of compounds known for their diverse applications in chemistry, including pharmaceuticals, agrochemicals, and materials science. The presence of the iodine atom at the 4-position and a methyl group at the 2-position on the pyridine ring makes it a valuable intermediate for various chemical transformations and syntheses.
Synthesis Analysis
The synthesis of halogenated pyridines can be achieved through various methods. For instance, a related compound, 2-bromo-4-iodopyridine, is synthesized from 2-bromopyridine using a halogen dance reaction, which involves the exchange of halogen atoms under the influence of a base and elemental iodine . This method could potentially be adapted for the synthesis of 4-iodo-2-methylpyridine by starting with 2-methylpyridine and introducing the iodine at the 4-position. Additionally, the synthesis of iodinated bipyridines, which are structurally related to 4-iodo-2-methylpyridine, involves a Cu-catalyzed Finkelstein reaction, indicating that transition metal-catalyzed halogenation reactions are relevant for introducing iodine into pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the aromatic six-membered ring with a nitrogen atom. The crystal structure of 4-methylpyridine, a compound similar to 4-iodo-2-methylpyridine but without the iodine atom, has been studied using x-ray and neutron diffraction, revealing its crystalline properties and electron density distribution . The addition of an iodine atom would likely influence the electronic properties of the molecule due to the iodine's large size and polarizability.
Chemical Reactions Analysis
4-Iodo-2-methylpyridine can participate in various chemical reactions due to the presence of the reactive iodine atom. For example, iodopyridines can undergo coupling reactions, such as the Pd-catalyzed coupling used to install substituents on iodinated bipyridines . Additionally, iodopyridines can react with amino groups in proteins, as demonstrated by the reaction of methyl 5-iodopyridine-2-carboximidate with amino groups to introduce heavy atoms into proteins . These reactions highlight the reactivity of the iodine atom in facilitating the formation of new chemical bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodo-2-methylpyridine are influenced by the substituents on the pyridine ring. The iodine atom contributes to the molecule's polarizability and increases its molecular weight. The electronic properties of iodopyridines have been studied through electronic absorption, infrared, and Raman spectroscopy, providing insights into the charge-transfer interactions, as seen in the study of the reaction of iodine with 4-aminopyridine10. The presence of the methyl group at the 2-position is expected to have a smaller effect on the molecule's overall properties but may influence its steric and electronic characteristics.
Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- 4-Iodo-2-methylpyridine and its derivatives, such as trifluoromethylpyridine (TFMP), are used in the synthesis of active ingredients in agrochemicals and pharmaceuticals .
- The unique physicochemical properties of these compounds, attributed to the presence of a fluorine atom and a pyridine moiety, make them effective in these applications .
- For instance, TFMP derivatives are used in crop protection from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- In the pharmaceutical industry, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
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Synthesis of Complex Organic Molecules
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Development of New Drugs
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Development of New Materials
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Catalysis
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Development of New Dyes and Pigments
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Development of New Polymers
Safety And Hazards
Future Directions
While specific future directions for 4-Iodo-2-methylpyridine are not detailed in the search results, it’s worth noting that pyridines are important structural motifs found in numerous bioactive molecules . The introduction of various functional groups to the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs . Therefore, the development of new synthetic methods and applications for 4-Iodo-2-methylpyridine and other pyridines is a promising area of research.
properties
IUPAC Name |
4-iodo-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRJLVROVUWDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507042 | |
Record name | 4-Iodo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methylpyridine | |
CAS RN |
22282-65-1 | |
Record name | 4-Iodo-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22282-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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